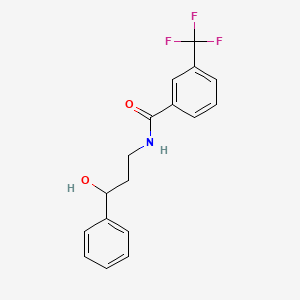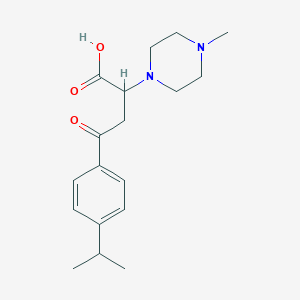
4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid, also known as IPPB, is a chemical compound that has gained significant attention in the scientific research community. It is a synthetic compound that belongs to the family of piperazine derivatives, which have been widely studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Wastewater Treatment in Pesticide Industry
The production of pesticides generates wastewater containing toxic pollutants, among which derivatives similar to the chemical structure of 4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid might be found. Studies have demonstrated that biological processes and granular activated carbon can remove up to 80-90% of these compounds, suggesting a potential application in creating high-quality effluent from pesticide industry wastewater (Goodwin et al., 2018).
Environmental Fate of DDT Isomers
Research on the environmental fate of DDT isomers, which shares the aspect of chemical transformation similar to the subject compound, highlights the importance of understanding how such compounds degrade or persist in the environment. This knowledge can inform the development of strategies to mitigate the impact of toxic compounds on ecosystems (Ricking & Schwarzbauer, 2012).
Herbicide Toxicity and Scientometric Analysis
A scientometric review on 2,4-D herbicide toxicity provides insights into the research trends and gaps regarding the toxicology of herbicides, including compounds with structural similarities to 4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid. This analysis can guide future research efforts and improve understanding of the ecological and health impacts of such compounds (Zuanazzi et al., 2020).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) studies demonstrate the diverse biological and pharmacological effects of phenolic compounds, which include antioxidant, anti-inflammatory, and neuroprotective activities. Given the structural complexity and functional groups in 4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid, similar pharmacological applications might be explored, leveraging its potential in drug development and therapeutic interventions (Naveed et al., 2018).
Sorption to Soil and Organic Matter
Understanding the sorption behavior of phenoxy herbicides to soil and organic matter is critical for assessing the environmental mobility and persistence of similar compounds. This knowledge can guide the development of remediation strategies for soils contaminated with structurally related chemicals (Werner et al., 2012).
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)14-4-6-15(7-5-14)17(21)12-16(18(22)23)20-10-8-19(3)9-11-20/h4-7,13,16H,8-12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDASKCFWSNUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isopropylphenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

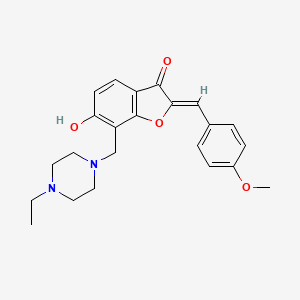
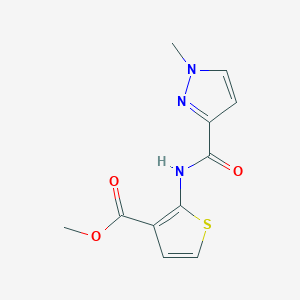
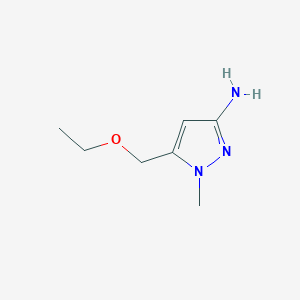
![2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2800218.png)
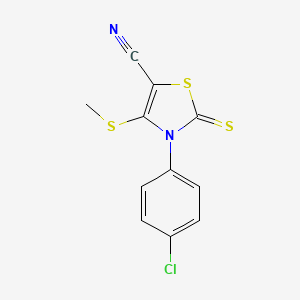
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2800222.png)
![1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B2800223.png)
![N-phenylcarbamic acid [5-(2-chlorophenyl)-3-isoxazolyl]methyl ester](/img/structure/B2800225.png)

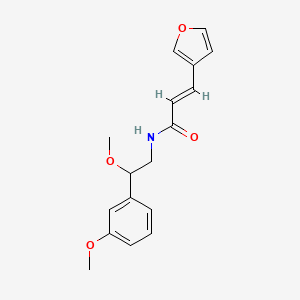
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide](/img/structure/B2800228.png)
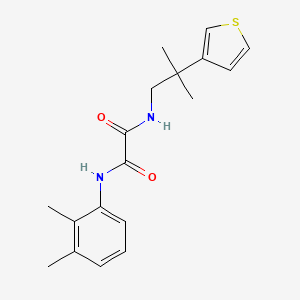
![Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
